(R)-benzoin
Overview
Description
Synthesis Analysis
The synthesis of (R)-benzoin and its derivatives involves several methods, including the classical benzoin condensation of aromatic aldehydes in the presence of cyanide ions or N-heterocyclic carbenes as catalysts. Recent studies have focused on enantioselective synthesis, employing enzymes or modified catalysts to achieve high optical purity and yield. For instance, benzaldehyde lyase (BAL)-catalyzed C−C bond formation offers a preparative scale production of (R)-benzoin with high chemical yield and optical purity from aromatic aldehydes and acetaldehyde in mixed aqueous solutions (Demir et al., 2002). Additionally, modified chiral triazolium salts have been used for the enantioselective benzoin cyclization of enolizable keto-aldehydes, leading to the synthesis of complex natural products (Takikawa & Suzuki, 2007).
Molecular Structure Analysis
The molecular structure of (R)-benzoin has been characterized by various spectroscopic techniques, revealing its distinct alpha-hydroxy ketone framework with a stereocenter. Advanced synthesis techniques have enabled the preparation of (R)-benzoin with specific isotopic labeling, providing insights into its structural and electronic properties. For example, asymmetric synthesis methods have produced (R)-benzoin derivatives labeled with carbon-13 and nitrogen-15, facilitating detailed structural investigations (Aoyagi et al., 2001).
Chemical Reactions and Properties
(R)-benzoin participates in a variety of chemical reactions, leveraging its functional groups for further transformations. It can undergo oxidation, reduction, and nucleophilic addition reactions, among others. The enantioselective synthesis of (R)-benzoin in supercritical carbon dioxide has been optimized, highlighting its applications in green chemistry (Çelebi et al., 2008). Moreover, its role in catalytic intramolecular crossed aldehyde-ketone benzoin reactions showcases its utility in constructing complex molecular architectures (Hachisu et al., 2003).
Physical Properties Analysis
The physical properties of (R)-benzoin, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical processes. Theoretical and experimental studies have provided detailed insights into these properties, enabling the effective utilization of (R)-benzoin in various chemical and industrial applications. For instance, the molecular structure and electronic properties of a benzoin monomer have been extensively studied, revealing its potential for use in photovoltaic devices (ÖZTÜRK KİRAZ et al., 2019).
Chemical Properties Analysis
The chemical properties of (R)-benzoin, including its reactivity and stability under different conditions, are essential for its application in synthesis and material science. Studies have explored its reactivity in various organic reactions, highlighting its versatility as a precursor and intermediate. The benzoin condensation reaction, one of the oldest known organic reactions, exemplifies its fundamental role in organic chemistry and material science (Alrayyani & Miljanić, 2018).
Scientific Research Applications
Nanomaterial Synthesis and Environmental Applications : (R)-benzoin has been used as a reducing agent in the production of reduced graphene oxide nanosheets and its nanocomposite with gold. This material exhibits significant potential in environmental applications like dye removal from water, with an adsorption capacity of 338.65 mg/g for methylene blue. It also shows peroxidase-like activity, which could be utilized in various biochemical applications (Dutta, Sarkar, Ray, & Pal, 2013).
Chemical Synthesis and Optimization : Research has been conducted on the enantioselective synthesis of benzoin in supercritical carbon dioxide, a process important for producing biologically active compounds. Optimization of this process, such as adjusting temperature, pressure, and pH, can enhance the enantiomeric excess of the synthesized chiral benzoin, which has applications in chemistry and pharmacy (Çelebi, Yıldız, Demir, & Çalımlı, 2008).
Biocatalysis in Stereoselective Synthesis : (R)-benzoins and (R)-2-hydroxypropiophenone derivatives have been synthesized using benzaldehyde lyase, showcasing the enzyme's potential in stereoselective synthesis. This method is notable for its high chemical yield and optical purity, making it valuable in the field of asymmetric synthesis (Demir et al., 2002).
Pharmacology and Dermatology : Benzoin and its derivatives have been used in dermatology. For instance, tincture benzoin has been used as an antiseptic, anti-inflammatory agent, and skin hardener, with applications in treating various skin conditions. However, it is also associated with some side effects like contact dermatitis (Manvi, 2017).
Photocatalysis in Organic Synthesis : The photocatalytic oxidation of benzoins to produce benzoic acids using modified photocatalysts like g-C3N4 has been studied. This process, involving light-driven tandem selective oxidation and C-C coupling, is significant for the green synthesis of benzoin and its derivatives (Sun, Jiang, Zhang, & Wang, 2018).
Neurosurgical Applications : Benzoin has been used in neurosurgery to prevent and treat complications such as cerebrospinal fluid (CSF) leakage and wound infections. Its properties have made it a valuable tool in various surgical procedures (Marino Júnior, 1979).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This involves a discussion of unanswered questions about the compound and suggestions for future research.
For a specific compound like “®-benzoin”, you would need to search the scientific literature for papers that have studied these aspects of the compound. You could use databases such as PubMed, SciFinder, or Web of Science for your search. Once you have found relevant papers, you would read through them and summarize the findings in each of the categories above.
Please note that this is a general approach and the specific details would depend on the compound you are studying. If “®-benzoin” is a novel or less-known compound, it might be necessary to conduct original experimental research to gather this information.
properties
IUPAC Name |
(2R)-2-hydroxy-1,2-diphenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904524 | |
Record name | (-)-Benzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-benzoin | |
CAS RN |
5928-66-5 | |
Record name | Benzoin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Benzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKM6YU2C5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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